molecular formula C16H15NO3 B2702851 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one CAS No. 844834-89-5

4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2702851
CAS No.: 844834-89-5
M. Wt: 269.3
InChI Key: RACFCSDPSXVQGR-UHFFFAOYSA-N
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Description

4-(((Furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of furan and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde and 7-methyl-2H-chromen-2-one.

    Formation of Intermediate: Furan-2-carbaldehyde is reacted with an amine to form the intermediate furan-2-ylmethylamine.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 7-methyl-2H-chromen-2-one under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chromenone moiety, converting it into dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable candidate for drug development. Research has indicated its potential in inhibiting the growth of certain bacterial strains and cancer cells .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its incorporation into polymers and other materials can lead to the creation of advanced composites.

Mechanism of Action

The mechanism by which 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer applications, it interferes with the DNA replication process, inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-((Furan-2-ylmethyl)amino)methyl)-2H-chromen-2-one: Lacks the methyl group at the 7-position.

    7-Methyl-2H-chromen-2-one: Does not contain the furan-2-ylmethylamino group.

    Furan-2-ylmethylamine: Lacks the chromenone moiety.

Uniqueness

The uniqueness of 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one lies in its combined structural features of furan and chromenone, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its simpler analogs.

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Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-4-5-14-12(8-16(18)20-15(14)7-11)9-17-10-13-3-2-6-19-13/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFCSDPSXVQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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